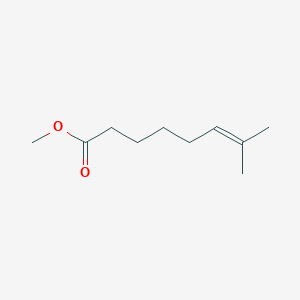
Methyl 7-methyloct-6-enoate
Vue d'ensemble
Description
Methyl 7-methyloct-6-enoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Methyl 7-methyloct-6-enoate serves as a versatile intermediate in organic synthesis. It is utilized in the production of various compounds through different chemical reactions:
- Reagent in Organic Reactions : This compound is often employed as a reagent in the synthesis of more complex molecules. For instance, it can be transformed into other esters or alcohols through esterification or reduction processes .
- Building Block for Natural Products : It plays a crucial role in the total synthesis of natural products. For example, it has been used to synthesize furanocembrane natural products, which are of interest due to their biological activities .
Medicinal Chemistry
The potential therapeutic properties of this compound have garnered attention in medicinal chemistry:
- Drug Precursor : Research indicates that this compound can be a precursor for synthesizing bioactive molecules. Its derivatives have been investigated for anti-inflammatory and antimicrobial properties .
- Biological Activity Studies : Various studies have explored its interactions with biological systems, assessing its efficacy and safety as a potential therapeutic agent. These investigations often focus on its mechanism of action and pharmacokinetics.
Flavor and Fragrance Industry
This compound is recognized for its pleasant aroma, making it valuable in the flavor and fragrance industry:
- Fragrance Component : The compound is used as a fragrance ingredient due to its floral notes, contributing to perfumes and scented products. Its application extends to flavoring agents in food products .
Industrial Applications
In addition to its uses in research and industry, this compound finds applications in various industrial processes:
- Polymer Production : It can be utilized in the production of polymers through metathesis reactions, providing materials with desirable properties for various applications .
Case Studies
The following case studies highlight specific instances of this compound's applications:
Propriétés
Numéro CAS |
111998-05-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl 7-methyloct-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-10(11)12-3/h7H,4-6,8H2,1-3H3 |
Clé InChI |
VVNNTRJHBIQIAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC(=O)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













